N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide
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Overview
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol This compound is characterized by the presence of a sulfinyl group (S=O) attached to a dimethyl group and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide typically involves the reaction of dimethyl sulfoxide (DMSO) with 2-hydroxyacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the manufacturing process. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share a similar amide functional group but differ in the presence of a cyano group instead of a sulfinyl group.
N-aryl or N-heteryl cyanoacetamides: These compounds have an aryl or heteryl group attached to the amide nitrogen, providing different chemical properties and reactivity.
Uniqueness
Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in various scientific fields .
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(2,8)5-4(7)3-6/h6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIXELJDHWPJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)CO)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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